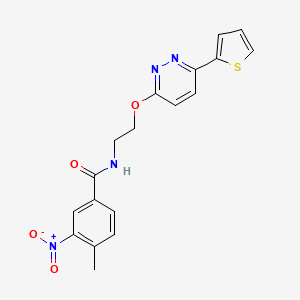

![molecular formula C20H21N3OS2 B2931786 4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide CAS No. 477508-82-0](/img/structure/B2931786.png)

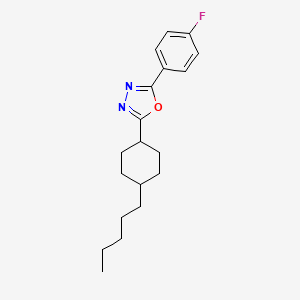

4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a tert-butyl group, a cyano group, a thiophene ring, and a carbamothioyl group. The tert-butyl group is a bulky alkyl group that can influence the compound’s reactivity and physical properties . The cyano group can participate in various reactions and can be transformed into other functional groups. The thiophene ring is a heterocyclic compound that is aromatic and can participate in electrophilic aromatic substitution reactions. The carbamothioyl group contains a carbonyl group and a thiol group, which can also participate in various reactions.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine. The thiophene ring could undergo electrophilic aromatic substitution reactions. The carbamothioyl group could react with amines to form thioureas .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar cyano and carbamothioyl groups could increase its solubility in polar solvents. The tert-butyl group is nonpolar and could increase its solubility in nonpolar solvents .科学的研究の応用

Synthesis and Characterization

Research into similar compounds has led to developments in synthesis techniques and characterization of properties. For example, the synthesis of ortho-linked polyamides with flexible main-chain ether linkages has been reported, showing potential for creating materials with high thermal stability and solubility in various polar solvents (Hsiao et al., 2000). This work exemplifies the broader interest in modifying the structural backbone of compounds to achieve desirable material properties.

Anticancer Applications

The synthesis and virtual screening of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate highlight the exploration of thiourea derivatives and metal complexes in drug discovery (Ruswanto et al., 2021). The study investigates the potential for increased lipophilicity and drug action through chelation formation, indicating a route to more effective pharmaceuticals.

Heterocyclic Synthesis

The synthesis of heterocyclic compounds from thiophenylhydrazonoacetates demonstrates the utility of these compounds in creating diverse molecular structures (Mohareb et al., 2004). Such synthetic routes are crucial for the development of novel drugs and materials.

Nucleophilic Substitutions and Radical Reactions

Research on tert-butyl phenylazocarboxylates explores their use as building blocks in synthetic organic chemistry, including nucleophilic substitutions and radical reactions (Jasch et al., 2012). These reactions are fundamental to creating a wide range of compounds for various applications.

Molecular Complexes and Ligands

The study of Cu(II) and Ni(II) complexes of certain benzamide derivatives provides insight into the formation of metal complexes with potential applications in catalysis and materials science (Binzet et al., 2009). The characterization of these complexes contributes to our understanding of their structural and electronic properties.

特性

IUPAC Name |

4-tert-butyl-N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-20(2,3)13-9-7-12(8-10-13)17(24)22-19(25)23-18-15(11-21)14-5-4-6-16(14)26-18/h7-10H,4-6H2,1-3H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWFKRFFJDBSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

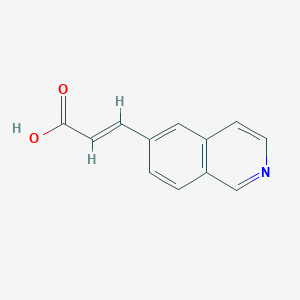

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)

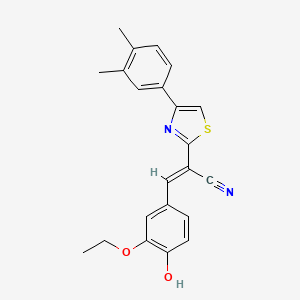

![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)

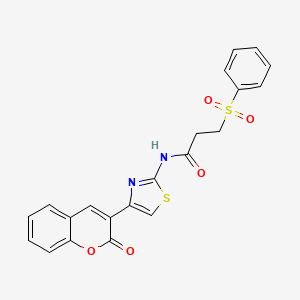

![3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline](/img/structure/B2931711.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2931712.png)

![1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2931713.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2931720.png)

![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931726.png)